molecular formula C18H15N3O2 B5992919 6-(2-oxo-2-phenylethyl)-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one

6-(2-oxo-2-phenylethyl)-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one

Cat. No.: B5992919
M. Wt: 305.3 g/mol
InChI Key: XPKBZGLVMOTSLY-UHFFFAOYSA-N
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Description

6-(2-oxo-2-phenylethyl)-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one is a recognized potent, selective, and cell-active inhibitor of PARP14 (ARTD8), a mono-ADP-ribosyltransferase. Its mechanism of action involves targeting the PARP14 catalytic domain, effectively blocking its mono-ADP-ribosylation activity . This specific inhibition makes it a valuable chemical probe for dissecting the complex biological roles of PARP14. Research utilizing this inhibitor has illuminated PARP14's function in the regulation of gene transcription, particularly within the context of the STAT6 signaling pathway, which is crucial for immune cell polarization. PARP14 acts as a co-activator for STAT6-dependent transcription , and its inhibition can alter macrophage activation towards an anti-tumorigenic phenotype. Consequently, this compound is a key tool in oncology and immunology research, enabling the investigation of novel cancer therapeutics that target the tumor microenvironment. Studies suggest that inhibiting PARP14 can sensitize cancer cells to chemotherapeutic agents and modulate immune responses , providing a promising strategy for combination therapies in resistant cancers.

Properties

IUPAC Name

6-phenacyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2/c22-16(13-6-2-1-3-7-13)12-21-15-9-5-4-8-14(15)17-19-10-11-20(17)18(21)23/h1-9H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPKBZGLVMOTSLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=N1)C3=CC=CC=C3N(C2=O)CC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-oxo-2-phenylethyl)-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one typically involves multi-step organic reactions. One common method starts with the condensation of anthranilamide (2-aminobenzamide) with an appropriate aldehyde or ketone to form the quinazolinone core. This is followed by cyclization with an imidazole derivative under acidic or basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(2-oxo-2-phenylethyl)-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form quinazoline derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions include various substituted quinazolinones and imidazoquinazolinones, which can be further functionalized for specific applications.

Scientific Research Applications

6-(2-oxo-2-phenylethyl)-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2-oxo-2-phenylethyl)-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. It acts by inhibiting the activity of enzymes like phosphatidylinositol 3-kinase and histone deacetylase, which are crucial for cell proliferation and survival . This inhibition disrupts cellular signaling pathways, leading to the suppression of cancer cell growth.

Comparison with Similar Compounds

Antihistaminic/Bronchodilatory Activity

  • Target Compound (Inferred): Likely exhibits H₁-antagonism and bronchodilation, as seen in analogs like 4a (IC₅₀ = 30.2 µM) .
  • 4a-d Series : Compound 4a (methyl substitution) showed the highest potency (IC₅₀ = 30.2 µM vs. histamine), surpassing chlorpheniramine maleate (IC₅₀ = 62.7 µM). Activity decreases with longer alkyl chains (4d IC₅₀ = 80.1 µM).
  • 5-Alkyl Derivatives : Thione analogs demonstrate bronchodilatory efficacy in guinea pig trachea models, though less potent than aminophylline.

Alpha 1-Adrenoceptor Antagonism

  • CAS:145938-41-6 : Exhibits high selectivity for alpha 1-adrenoceptors (nanomolar affinity) with antihypertensive effects in spontaneously hypertensive rats.

Anticancer Activity

  • Substituted 2,3-Dihydroimidazo[1,2-c]quinazolines : Show activity against PTEN/FBXW7-deficient cancers, highlighting scaffold versatility.

Biological Activity

6-(2-oxo-2-phenylethyl)-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one is a synthetic compound belonging to the imidazoquinazolinone class, recognized for its potential therapeutic applications. This article explores its biological activities, focusing on its mechanisms of action, anticancer properties, and other pharmacological effects.

Chemical Structure and Synthesis

The compound features a complex structure characterized by an imidazole ring fused to a quinazolinone core. The synthesis typically involves multi-step organic reactions, beginning with the condensation of anthranilamide with an aldehyde or ketone to form the quinazolinone core, followed by cyclization with an imidazole derivative under acidic or basic conditions .

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cell proliferation and survival. Key targets include:

  • Phosphatidylinositol 3-kinase (PI3K) : Inhibition of PI3K disrupts signaling pathways essential for cancer cell growth.
  • Histone deacetylases (HDACs) : By inhibiting HDACs, the compound can induce cell cycle arrest and apoptosis in cancer cells .

In Vitro Studies

Research has demonstrated that this compound exhibits significant anticancer properties against various cancer cell lines. Notably:

  • MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines have been used to evaluate its efficacy. The compound showed IC50 values ranging from 10.82 μM to 29.46 μM against these cell lines, indicating potent growth inhibition comparable to established chemotherapeutics like doxorubicin .
Cell LineIC50 Value (μM)Reference
MCF-711.94
HepG219.95

Case Studies

In a study evaluating various quinazoline derivatives, compounds structurally related to this compound exhibited enhanced antitumor activity when hydroxyl groups were present on the phenyl ring . This finding underscores the importance of structural modifications in optimizing biological activity.

Other Biological Activities

Beyond anticancer effects, this compound has shown promise in other areas:

  • Antioxidant Activity : The compound's derivatives have been evaluated for antioxidant properties using various assays (e.g., ABTS, CUPRAC). Results indicate that specific substituents enhance antioxidant capacity significantly .

Q & A

Q. Advanced Research Focus

  • Degradation Studies : Monitor hydrolysis/photolysis rates under simulated environmental conditions (pH 5–9, UV exposure) .
  • Bioaccumulation Assays : Use LC-MS/MS to measure uptake in model organisms (e.g., Daphnia magna) .
  • Toxicity Profiling : Evaluate acute/chronic effects via OECD guidelines (e.g., algal growth inhibition tests) .

How do crystallographic data inform polymorph screening and formulation stability?

Q. Advanced Research Focus

  • Polymorph Identification : Use powder X-ray diffraction (PXRD) to detect crystalline forms.
  • Thermal Analysis : Differential scanning calorimetry (DSC) reveals melting points and phase transitions.
  • Solubility Enhancement : Co-crystallize with coformers (e.g., succinic acid) to improve aqueous solubility .

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